beta-Alanylglycine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-aminopropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-2-1-4(8)7-3-5(9)10/h1-3,6H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHYJVJAGQLHBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181230 | |

| Record name | beta-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2672-88-0 | |

| Record name | β-Alanylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2672-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Alanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002672880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2672-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89652 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | beta-Alanylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of beta-Alanylglycine

Introduction: Understanding the Foundational Nature of beta-Alanylglycine

beta-Alanylglycine (β-Alanylglycine) is a dipeptide composed of β-alanine and glycine, linked by a peptide bond. Unlike its alpha-isomer, L-alanylglycine, the presence of a beta-amino acid introduces unique structural and functional characteristics. As with other small peptides, it exists predominantly as a zwitterion at physiological pH, possessing both a positive and a negative charge.[1] A thorough understanding of its physicochemical properties is paramount for its application in research and development, particularly in fields like pharmacology, nutrition, and materials science. These properties govern its solubility, stability, membrane permeability, and buffering capacity, which are critical parameters for formulation, bioavailability, and biological function.[2]

This guide provides an in-depth analysis of the core physicochemical properties of β-Alanylglycine, details the standard methodologies for their determination, and offers insights into their practical implications for scientific applications.

Chemical Identity and Molecular Structure

A precise definition of a molecule begins with its structural and chemical identifiers. These designations ensure unambiguous communication and data retrieval in a research context.

-

IUPAC Name: 2-(3-aminopropanamido)acetic acid

-

Synonyms: β-Ala-Gly, H-β-Ala-Gly-OH, (3-Aminopropanoyl)glycine[2]

-

SMILES: C(NCC(O)=O)(CCN)=O[2]

-

InChI Key: QDHYJVJAGQLHBA-UHFFFAOYSA-N[2]

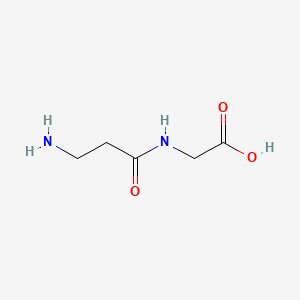

Caption: 2D Chemical Structure of beta-Alanylglycine.

Core Physicochemical Properties: A Quantitative Overview

The functional behavior of β-Alanylglycine in various systems is dictated by its intrinsic physicochemical properties. The data presented below, derived from chemical databases and predictive modeling, provides a quantitative foundation for experimental design.

| Property | Value | Source | Significance in R&D |

| Molecular Weight | 146.15 g/mol | [2] | Fundamental for stoichiometric calculations and molarity-based solution preparation. |

| Appearance | White crystalline solid / powder | [2] | Important for material handling, quality control, and formulation processes. |

| Predicted Water Solubility | 68.3 g/L | [5][6] | High solubility is critical for aqueous formulations and indicates hydrophilic character. |

| Predicted logP | -2.9 to -3.9 | [4][5][6] | The highly negative value indicates extreme hydrophilicity and predicts low passive membrane permeability. |

| pKa (Strongest Acidic) | ~3.66 | [5][6] | Corresponds to the carboxylic acid group; crucial for determining charge state and solubility at low pH. |

| pKa (Strongest Basic) | ~8.39 | [5][6] | Corresponds to the primary amine group; dictates charge and buffering capacity in physiological and basic conditions. |

| Polar Surface Area (PSA) | 92.42 Ų | [5][6] | A high PSA further confirms the molecule's polarity and low potential for passive diffusion across lipid bilayers. |

Expert Insights on Core Properties

-

Solubility and Polarity (logP, PSA): The combination of a highly negative logP and a large Polar Surface Area firmly classifies β-Alanylglycine as a hydrophilic molecule.[2][4][5][6] For drug development professionals, this immediately suggests that passive diffusion across the blood-brain barrier or intestinal epithelium will be negligible. Its transport would likely rely on specific peptide transporters (PEPT family). The high water solubility is advantageous for creating high-concentration aqueous stock solutions and formulations.[5][6][7]

-

Ionization and Buffering (pKa): With two pKa values, β-Alanylglycine can act as a buffer in two distinct pH ranges.[2] The carboxylic acid pKa of ~3.66 means it will be fully deprotonated and negatively charged at physiological pH (~7.4).[5][6] The amino group pKa of ~8.39 indicates it will be predominantly protonated and positively charged at physiological pH.[5][6] This zwitterionic nature is fundamental to its interaction with other biomolecules and its behavior in electrophoretic or chromatographic separation techniques.

Thermal Stability and Degradation Profile

Expertise in Practice: For compounds that decompose, Fast Scanning Calorimetry (FSC) is a superior technique.[7][8] By using extremely high heating rates (e.g., >2000 K/s), it is possible to reach the melting transition before significant thermal decomposition can occur, allowing for the determination of the thermodynamic melting properties.[7]

Caption: General workflow for physicochemical characterization.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

This is the gold-standard method for determining thermodynamic solubility.

-

Rationale: This method ensures that the solution reaches equilibrium with the solid-state material, providing a true measure of thermodynamic solubility rather than kinetic solubility.

-

Materials: β-Alanylglycine, Type I purified water, temperature-controlled orbital shaker, centrifuge, analytical balance, HPLC system.

-

Procedure:

-

Add an excess amount of β-Alanylglycine to a known volume of water (e.g., 10 mL) in a sealed glass vial. The excess solid should be clearly visible.

-

Place the vial in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the suspension for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant. To avoid transferring solid particles, it is crucial to centrifuge the sample (e.g., 10,000 x g for 15 minutes) or filter it through a 0.22 µm filter.

-

Quantify the concentration of β-Alanylglycine in the clear supernatant using a validated analytical method, such as HPLC with UV detection.

-

The resulting concentration is the thermodynamic solubility at the specified temperature.

-

Protocol 2: pKa Determination (Potentiometric Titration)

This protocol determines the acid dissociation constants by monitoring pH changes during titration.

-

Rationale: Potentiometric titration is a highly accurate method that directly measures the pH at which 50% of the acidic or basic groups are ionized, which corresponds to the pKa value.

-

Materials: β-Alanylglycine, calibrated pH meter, automatic titrator or burette, standardized HCl and NaOH solutions (e.g., 0.1 M), CO₂-free purified water.

-

Procedure:

-

Accurately weigh and dissolve a known amount of β-Alanylglycine in a specific volume of CO₂-free water to create a solution of known concentration (e.g., 0.01 M).

-

To determine the acidic pKa (carboxylic group), titrate the solution with the standardized NaOH solution, recording the pH after each incremental addition of titrant.

-

To determine the basic pKa (amino group), first acidify the sample solution with a known excess of HCl, then titrate with the standardized NaOH solution.

-

Plot the pH versus the volume of titrant added.

-

The pKa values are determined from the titration curve, typically at the midpoint of the buffer regions (the flattest parts of the curve). Alternatively, analyzing the first derivative of the curve reveals the equivalence points, and the pKa is the pH at the half-equivalence point.

-

Conclusion: An Integrated Perspective for the Research Professional

The physicochemical properties of β-Alanylglycine define it as a highly polar, water-soluble dipeptide with distinct acidic and basic characteristics. [2][5][6]Its zwitterionic nature at physiological pH, coupled with its thermal liability, dictates specific considerations for its handling, formulation, and analysis. [1]For drug development professionals, the high polarity suggests that strategies to overcome poor membrane permeability, such as utilizing peptide transporters or developing prodrugs, would be necessary for systemic delivery. For researchers in biochemistry and cell biology, its buffering capacity and high water solubility make it a convenient and biologically relevant molecule for use in aqueous experimental systems. [2]The methodologies and data presented in this guide provide the necessary foundation for leveraging the unique properties of β-Alanylglycine in advanced scientific applications.

References

-

Neacşu, A., et al. (n.d.). GLYCINE AND β-ALANYL-L-HISTIDINE (L-CARNOSINE). Revue Roumaine de Chimie. Available at: [Link]

-

Verevkin, S. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. RSC Publishing. Available at: [Link]

-

Human Metabolome Database. (2008). Showing metabocard for Alanylglycine (HMDB0006899). Available at: [Link]

-

FooDB. (2011). Showing Compound Alanylglycine (FDB024146). Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Alanylglycine | C5H10N2O3 | CID 79094. PubChem. Available at: [Link]

-

Verevkin, S. P., et al. (2019). Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine. National Institutes of Health. Available at: [Link]

Sources

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. CAS 2672-88-0: β-Alanylglycine | CymitQuimica [cymitquimica.com]

- 3. BETA-ALANYLGLYCINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Alanylglycine | C5H10N2O3 | CID 79094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. hmdb.ca [hmdb.ca]

- 6. Showing Compound Alanylglycine (FDB024146) - FooDB [foodb.ca]

- 7. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05730G [pubs.rsc.org]

- 8. Melting properties of peptides and their solubility in water. Part 1: dipeptides based on glycine or alanine - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Dipeptide: A Technical Guide to the Natural Occurrence and Biological Significance of beta-Alanylglycine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of beta-Alanylglycine, a dipeptide at the intersection of two biologically crucial amino acids: beta-alanine and glycine. While the physiological roles of its constituent parts and its structural analog, carnosine (beta-Alanyl-L-histidine), are well-documented, beta-Alanylglycine remains a largely unexplored molecule. This document provides a comprehensive overview of its physicochemical properties, explores plausible biosynthetic pathways based on known enzymatic activities, and presents a detailed experimental framework for its detection and quantification in biological systems. We aim to equip researchers with the foundational knowledge and practical methodologies required to investigate the potential natural occurrence and physiological significance of this enigmatic dipeptide, thereby paving the way for new avenues in metabolic research and therapeutic development.

Introduction: The Case for beta-Alanylglycine

In the vast landscape of endogenous peptides, the dipeptide beta-Alanylglycine presents a compelling case for scientific inquiry. It is composed of beta-alanine, the rate-limiting precursor for the synthesis of the well-studied dipeptide carnosine, and glycine, a fundamental neurotransmitter and proteinogenic amino acid.[1][2] The structural similarity of beta-Alanylglycine to carnosine, a molecule with established roles in pH buffering, antioxidant defense, and metal ion chelation, suggests that beta-Alanylglycine may possess analogous or unique biological activities.[2][3]

However, a thorough review of the current scientific literature reveals a significant knowledge gap. While the isomer L-alanylglycine has been identified in human urine as a breakdown product of proteins, direct evidence for the natural occurrence of beta-Alanylglycine in biological tissues or fluids is conspicuously absent.[4] This guide, therefore, adopts a forward-looking perspective. It is structured not as a definitive repository of established facts, but as a technical resource to empower researchers to explore this uncharted territory. We will proceed by examining what is known about related molecules to construct a strong, evidence-based hypothesis for the existence and potential function of beta-Alanylglycine, and provide the necessary technical guidance to test this hypothesis.

Physicochemical Properties and Chemical Synthesis

A foundational understanding of beta-Alanylglycine begins with its chemical identity.

-

Chemical Structure: beta-Alanylglycine (C5H10N2O3) is a dipeptide formed through a peptide bond between the carboxyl group of beta-alanine and the amino group of glycine.

-

Molecular Weight: 146.14 g/mol

-

CAS Number: 2672-88-0[5]

The synthesis and characterization of beta-Alanylglycine have been reported, providing a basis for obtaining a standard for analytical studies. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) are crucial for confirming its structure.[6][7]

A Mechanistic Hypothesis for the Biosynthesis of beta-Alanylglycine

While a dedicated biosynthetic pathway for beta-Alanylglycine has not been elucidated, we can propose a plausible mechanism based on the known enzymatic machinery for dipeptide synthesis.

The Role of Carnosine Synthase: A Case of Substrate Promiscuity?

Carnosine synthase (CARNS1), an ATP-grasp domain-containing protein, catalyzes the formation of carnosine from beta-alanine and L-histidine.[8][9] Studies on the substrate specificity of carnosine synthase have revealed that while it exhibits the highest affinity for L-histidine, it can also utilize other amino acids, such as L-ornithine and L-lysine, albeit with lower efficiency.[8] Given that glycine is the simplest amino acid, it is conceivable that it could also serve as a substrate for carnosine synthase, particularly in cellular compartments with high concentrations of beta-alanine and glycine.

The proposed enzymatic reaction is as follows:

beta-Alanine + Glycine + ATP --Carnosine Synthase?--> beta-Alanylglycine + ADP + Pi

This hypothesis is depicted in the following pathway diagram:

Caption: Hypothetical biosynthesis of beta-Alanylglycine via Carnosine Synthase.

Alternative Enzymatic Routes

Other enzymes with peptide bond-forming capabilities, such as certain aminopeptidases operating in reverse, could potentially synthesize beta-Alanylglycine.[10] The broad substrate specificity of some of these enzymes makes this a plausible, albeit likely less specific, pathway.

An Experimental Framework for the Identification and Quantification of beta-Alanylglycine in Biological Samples

The definitive confirmation of beta-Alanylglycine's natural occurrence requires a robust and sensitive analytical methodology. We present here a generalized workflow and protocol based on established techniques for the analysis of small peptides and amino acids.

Experimental Workflow

The overall workflow for the detection of beta-Alanylglycine in biological tissues is outlined below:

Sources

- 1. The endogenous agonist, β-alanine, activates glycine receptors in rat spinal dorsal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. hmdb.ca [hmdb.ca]

- 3. Enzymatic synthesis of carnosine and related beta-alanyl and gamma-aminobutyryl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hmdb.ca [hmdb.ca]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Carnosine synthase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Biosynthesis Pathway of Beta-Alanylglycine in Mammals

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-alanylglycine is a dipeptide of interest due to its structural similarity to the well-characterized and functionally significant dipeptide, carnosine (β-alanyl-L-histidine). While a dedicated biosynthetic pathway for β-alanylglycine has not been explicitly elucidated in mammals, compelling evidence suggests its synthesis is likely a result of the substrate promiscuity of carnosine synthase 1 (CARNS1). This guide provides a comprehensive overview of the constituent precursor pathways, a detailed examination of the homologous carnosine synthesis pathway, and a hypothesis-driven framework for the definitive characterization of β-alanylglycine biosynthesis. We present detailed, field-proven protocols for enzymatic assays and analytical validation, offering a complete roadmap for researchers in this area.

Introduction: The Enigmatic Dipeptide

Beta-alanylglycine is a simple dipeptide composed of β-alanine and glycine. While its endogenous presence and physiological concentrations in mammalian tissues are not well-documented, its potential roles in neurotransmission and metabolism are of interest to the scientific community.[1] Unlike its famous relative, carnosine, which is known for its pH-buffering, antioxidant, and anti-glycating properties in muscle and brain tissues, the specific biological functions of β-alanylglycine remain largely unexplored.[2][3][4][5]

This guide moves beyond established knowledge to provide a logical and experimentally verifiable framework for understanding its origins. We posit that the biosynthesis of β-alanylglycine is not governed by a unique, dedicated enzyme but is rather a secondary function of the known dipeptide synthesis machinery, specifically Carnosine Synthase 1 (CARNS1).

Biosynthesis of Precursors: The Building Blocks

A thorough understanding of β-alanylglycine synthesis begins with the metabolic pathways of its constituent amino acids.

The β-Alanine Pathway

β-Alanine is a naturally occurring beta-amino acid, unique in that its amino group is at the β-position relative to the carboxyl group.[6] In mammals, it is synthesized primarily in the liver and is the rate-limiting precursor in carnosine synthesis.[6] The principal source of endogenous β-alanine is the catabolism of pyrimidines, specifically the degradation of uracil and thymine.

Caption: Mammalian biosynthetic pathway of β-alanine from uracil catabolism.

The Glycine Pathway

Glycine is the simplest proteinogenic amino acid and plays a central role in numerous metabolic processes, including the synthesis of proteins, glutathione, and purines. In mammals, the primary route for glycine biosynthesis is from serine, a reaction catalyzed by the enzyme serine hydroxymethyltransferase (SHMT). This conversion is a crucial part of one-carbon metabolism.[7]

Caption: Parallel pathways illustrating the established synthesis of carnosine and the hypothesized synthesis of β-alanylglycine, both catalyzed by CARNS1.

Experimental Validation: A Step-by-Step Guide

To transition from hypothesis to established fact, a series of targeted experiments are required. This section provides detailed, self-validating protocols for the expression and purification of CARNS1, the execution of in vitro synthesis assays, and the definitive analysis of reaction products.

Workflow for Pathway Validation

The overall strategy involves confirming that CARNS1 can indeed synthesize β-alanylglycine and then characterizing the efficiency of this reaction.

Caption: A logical workflow for the experimental validation of the CARNS1-mediated β-alanylglycine biosynthesis pathway.

Protocol: Recombinant CARNS1 Expression and Purification

Rationale: To eliminate confounding variables from other cellular enzymes, a highly purified preparation of recombinant CARNS1 is essential for in vitro assays. This protocol is adapted from the methods used for the initial molecular identification of CARNS1. [2]

-

Cloning: Obtain a cDNA clone for human CARNS1 (ATPGD1). Subclone the coding sequence into a suitable expression vector (e.g., pET vector with an N-terminal His-tag for bacterial expression or pFastBac for insect cell expression).

-

Expression:

-

E. coli: Transform the expression vector into a suitable strain (e.g., BL21(DE3)). Grow cultures to an OD600 of 0.6-0.8 and induce protein expression with IPTG (e.g., 0.5 mM) at a reduced temperature (e.g., 18°C) overnight to enhance protein solubility.

-

Insect Cells (e.g., Sf9): Generate recombinant baculovirus according to the manufacturer's protocol (e.g., Bac-to-Bac system). Infect suspension cultures of Sf9 cells and harvest 48-72 hours post-infection.

-

-

Lysis: Harvest cells by centrifugation. Resuspend the cell pellet in lysis buffer (50 mM HEPES pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, protease inhibitor cocktail). Lyse cells by sonication or high-pressure homogenization on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., >20,000 x g) for 30 minutes at 4°C to pellet cell debris.

-

Affinity Chromatography: Apply the clarified supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column extensively with wash buffer (lysis buffer with 20-40 mM imidazole).

-

Elution: Elute the His-tagged CARNS1 protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Size-Exclusion Chromatography (Optional): For higher purity, concentrate the eluted fractions and apply to a gel filtration column (e.g., Superdex 200) equilibrated with a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT). This step also helps to remove protein aggregates.

-

Verification: Confirm protein purity and identity by SDS-PAGE and Western blot analysis using an anti-CARNS1 or anti-His-tag antibody.

Protocol: In Vitro β-Alanylglycine Synthesis Assay

Rationale: This assay directly tests the hypothesis by providing the purified enzyme with its putative substrates. The use of a radiolabeled precursor allows for sensitive detection of the newly synthesized dipeptide. This protocol is adapted from the established carnosine synthase activity assay. [2]

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the standard incubation mixture (final volume 100 µL):

-

50 mM HEPES, pH 7.5

-

10 mM MgCl₂

-

5 mM ATP

-

1 mM DTT

-

5 mM Glycine

-

1 mM [³H]β-alanine (specific activity ~1,000 cpm/nmol)

-

-

Enzyme Addition: Add 1-5 µg of purified recombinant CARNS1 to the reaction mixture. For a negative control, prepare a reaction with heat-inactivated enzyme or without ATP.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes. The reaction time should be within the linear range of product formation, which should be determined in preliminary experiments.

-

Reaction Termination: Stop the reaction by adding 100 µL of ice-cold 10% (w/v) trichloroacetic acid (TCA) or perchloric acid (PCA).

-

Sample Preparation for Analysis:

-

Vortex and incubate on ice for 10 minutes.

-

Centrifuge at 13,000 x g for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a new tube for analysis by HPLC.

-

Protocol: Analytical Detection by HPLC and Mass Spectrometry

Rationale: Unambiguous identification and quantification of the reaction product are critical. HPLC provides separation, while mass spectrometry provides definitive structural confirmation.

-

HPLC Separation:

-

Method: Reversed-phase HPLC (RP-HPLC) is a robust method for separating small polar molecules like dipeptides. [8][9][10][11][12][13] * Column: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: Develop a shallow gradient, for example, 0-10% B over 20 minutes, at a flow rate of 1 mL/min.

-

Detection:

-

Radiometric: If using [³H]β-alanine, use an in-line scintillation counter to detect the radiolabeled product.

-

UV: Monitor absorbance at ~210 nm.

-

-

Standard: Inject a commercially available β-alanylglycine standard to determine its retention time.

-

-

Mass Spectrometry (LC-MS/MS) Confirmation:

-

Rationale: For absolute confirmation, couple the HPLC system to a mass spectrometer or analyze the collected HPLC fraction corresponding to the product peak. [14][15][16][17][18] * Ionization: Use electrospray ionization (ESI) in positive mode.

-

Parent Ion Scan: Scan for the expected mass-to-charge ratio (m/z) of β-alanylglycine ([M+H]⁺ = 147.07).

-

Tandem MS (MS/MS): Fragment the parent ion (m/z 147.07) and compare the resulting fragmentation pattern to that of a β-alanylglycine standard. This provides unequivocal structural identification.

-

Kinetic Analysis of Substrate Specificity

Once synthesis is confirmed, the next logical step is to quantify the enzyme's efficiency with glycine compared to its primary substrate, L-histidine.

Table 1: Kinetic Parameters of CARNS1 with Various Substrates (Literature Data for Comparison)

| Substrate (α-amino acid) | Enzyme Source | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹M⁻¹) | Reference |

| L-Histidine | Chicken | 0.8 | 1.9 | 2375 | [2] |

| L-Histidine | Mouse | 1.1 | 1.1 | 1000 | [2] |

| L-Histidine | Human | 0.23 | 0.3 | 1304 | [2] |

| L-Ornithine | Mouse | 2.9 | 0.3 | 103 | [2] |

| L-Lysine | Human | 10.4 | 0.7 | 67 | [2] |

These values provide a benchmark against which the kinetic parameters for glycine can be compared.

To determine the Km and Vmax for glycine, the in vitro assay should be performed with a fixed, saturating concentration of β-alanine and varying concentrations of glycine. The rate of product formation is then plotted against the glycine concentration and the data are fitted to the Michaelis-Menten equation. A significantly higher Km or lower kcat for glycine compared to L-histidine would classify it as a secondary, less efficient substrate, which is the expected outcome.

Degradation: The Other Side of the Pathway

The net tissue concentration of β-alanylglycine will be determined by the balance between its synthesis and degradation. The primary enzymes responsible for carnosine degradation are carnosinases, CN1 (serum carnosinase) and CN2 (cytosolic non-specific dipeptidase). [19][20]

-

CN1: Found in serum and brain, CN1 has a relatively narrow substrate specificity, primarily targeting Xaa-His dipeptides. However, it has been shown to hydrolyze Gly-His, suggesting it may recognize other small, neutral amino acids at the C-terminus. [20][21]* CN2: This cytosolic enzyme has a much broader substrate specificity and is considered a general dipeptidase. It is highly probable that CN2 can efficiently hydrolyze β-alanylglycine.

Therefore, it is likely that any endogenously synthesized β-alanylglycine is subject to degradation by these or other non-specific tissue dipeptidases.

Conclusion and Future Directions

This guide has outlined a robust, hypothesis-driven approach to elucidating the biosynthesis of β-alanylglycine in mammals. The central hypothesis is that this dipeptide is a product of the substrate promiscuity of Carnosine Synthase 1. We have provided a comprehensive set of protocols, grounded in established methodologies, to enable researchers to rigorously test this hypothesis.

Successful validation of this pathway will open new avenues of research. Key future questions will include:

-

What are the in vivo concentrations of β-alanylglycine in different tissues?

-

Does the synthesis of β-alanylglycine compete with carnosine synthesis, and under what physiological conditions?

-

What are the specific biological functions, if any, of β-alanylglycine?

By following the experimental framework laid out in this guide, the scientific community can move closer to understanding the complete metabolic lifecycle of this intriguing dipeptide.

References

-

Bellia, F., Vecchio, G., Cuzzocrea, S., & Rizzarelli, E. (2018). Carnosinases, Their Substrates and Diseases. Molecules, 23(12), 3298. [Link]

-

Drozak, J., Veiga-da-Cunha, M., Vertommen, D., Stroobant, V., Van Schaftingen, E., & Linster, C. L. (2010). Molecular identification of carnosine synthase as ATP-grasp domain-containing protein 1 (ATPGD1). Journal of Biological Chemistry, 285(13), 9346–9356. [Link]

-

Janssen, B., Hohenadel, D., Brinkkoetter, P., Peters, V., Rind, N., Fischer, C., ... & Stäb, F. (2005). Carnosine as a protective factor in diabetic nephropathy: association with a CNDP1 (CTG) n polymorphism. Diabetes, 54(8), 2320-2327. [Link]

-

Wang-Eckhardt, L., Gors-Huber, K., Stauber, T., Gimpel, P., Groll, M., & Witting, M. (2020). Carns1(-/-) mice lack detectable amounts of carnosine and anserine. Scientific Reports, 10(1), 1-11. [Link]

-

Gaunitz, F., Drozak, J., & O'Dowd, B. F. (2021). Carnosine's synthesis and metabolism occur through the activities of carnosine synthase 1 (CARNS1) and the carnosinases (carnosine dipeptidase 1 (CNDP1) and carnosine dipeptidase 2 (CNDP2), respectively). ResearchGate. [Link]

-

Margolis, F. L., Grillo, M., Grannot-Schechner, M., & Farbman, A. I. (1983). Carnosine-synthetase inhibition of beta-alanine analogues. Journal of neurochemistry, 40(2), 553-558. [Link]

-

Heck, T., Goroncy, A. K., Schmermund, A., Elsässer, B., & Sewald, N. (2012). Simple enzymatic procedure for l‐carnosine synthesis: whole‐cell biocatalysis and efficient biocatalyst recycling. Microbial biotechnology, 5(2), 299-307. [Link]

-

Tokoph, K. (2019, February 9). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions [Video]. YouTube. [Link]

-

Wikipedia contributors. (2023, November 15). Carnosine synthase. In Wikipedia, The Free Encyclopedia. [Link]

-

Biemann, K., & DeJongh, D. C. (1963). Mass spectrometric peptide sequencing: cyclochlorotine. Journal of the American Chemical Society, 85(12), 1763-1771. [Link]

-

Hardie, L. J., Laing, K. J., Daniels, G., & Secombes, C. J. (1995). Isolation of the first piscine transforming growth factor beta gene: analysis reveals tissue specific expression and a potential regulatory sequence in rainbow trout (Oncorhynchus mykiss). Biochimica et Biophysica Acta (BBA)-Gene Structure and Expression, 1264(1), 35-44. [Link]

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In The Protein Protocols Handbook (pp. 301-331). Humana Press. [Link]

-

De Courten, B., Everaert, I., & Derave, W. (2013). Physiology and Pathophysiology of Carnosine. Physiological Reviews, 93(4), 1815-1854. [Link]

-

Smith, J. B., & Smith, D. L. (1995). Mass spectrometry of lens crystallins: bovine beta-crystallins. Journal of mass spectrometry, 30(6), 843-852. [Link]

-

Iovine, B., Iannella, M., & Bevilacqua, M. A. (2021). Carnosine biological activities include the modulation of different enzymes/proteins. ResearchGate. [Link]

-

Gaytán, M. O., Pérez-Vázquez, A., & Garduño-Ramírez, M. L. (2021). Biological activity of carnosine defined by in vitro and in vivo studies. ResearchGate. [Link]

-

Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. [Link]

-

Albrecht, T., Schilperoort, M., & de Boer, J. F. (2020). Absence of endogenous carnosine synthesis does not increase protein carbonylation and advanced lipoxidation end products in brain, kidney or muscle. Amino acids, 52(6-7), 913-923. [Link]

-

Jones, M., & To, R. (2010). Beta-alanine as a small molecule neurotransmitter. Neurochemistry international, 57(3), 187-192. [Link]

-

Jentzmik, F., Stephan, C., Miller, K., Schrader, M., Erbersdobler, A., & Kristiansen, G. (2011). A reproducible and high-throughput HPLC/MS method to separate sarcosine from α-and β-alanine and to quantify sarcosine in human serum and urine. The Prostate, 71(10), 1043-1052. [Link]

-

Kirkland, J. J., & Snyder, L. R. (2019). The Basics of HPLC Peptide Analysis. LCGC International, 32(12), 22-29. [Link]

-

Liu, Z. Q., Zheng, X. B., Zhang, W. G., & Zheng, Y. G. (2019). A green-by-design bioprocess for l-carnosine production integrating enzymatic synthesis with membrane separation. Catalysis Science & Technology, 9(16), 4345-4352. [Link]

-

Malathy, D., Anusha, D., Karthika, K., & Punnagai, K. (2023). Evaluation of Antidiabetic and Antioxidant Activities of L-carnosine using Enzyme Inhibition and Free Radical Scavenging Assays: An In-vitro Study. Journal of Clinical and Diagnostic Research: JCDR, 17(7), FC01. [Link]

-

ACE. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. [Link]

-

Wang, Y., Wang, Y., Li, X., Wang, Y., & Wang, Y. (2022). Preparation and Characterization of an Ancient Aminopeptidase Obtained from Ancestral Sequence Reconstruction for L-Carnosine Synthesis. International Journal of Molecular Sciences, 23(19), 11529. [Link]

-

Van Eenoo, P., Deventer, K., & Delbeke, F. T. (2007). Multiresidue analysis of beta-agonists in bovine and porcine urine, feed and hair using liquid chromatography electrospray ionisation tandem mass spectrometry. Analytica chimica acta, 586(1-2), 173-179. [Link]

-

Witt, H., El-Agroudy, N. N., & Scherneck, S. (2022). Exploring the Role of Glycine Metabolism in Coronary Artery Disease: Insights from Human Genetics and Mouse Models. International Journal of Molecular Sciences, 23(19), 11210. [Link]

-

BioVera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization. [Link]

-

Amore, T. D., & Hebert, A. S. (2023). Massively parallel mapping of substrate cleavage sites defines dipeptidyl peptidase four subsite cooperativity. bioRxiv. [Link]

-

Grandgirard, A., & Sèbèdio, J. L. (1996). Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol. Journal of the American Oil Chemists' Society, 73(10), 1285-1290. [Link]

-

GeneCards. (n.d.). CARNS1 Gene. [Link]

-

Gholami, M., & Faraji, H. (2022). The Possible Roles of β-alanine and L-carnosine in Anti-aging. Current Aging Science, 15(1), 15-22. [Link]

-

O'Donoghue, A. J., Eroy-Reveles, A. A., Knudsen, G. M., & Craik, C. S. (2012). Global Identification of Peptidase Specificity by Multiplex Substrate Profiling. Nature methods, 9(11), 1095-1100. [Link]

-

Adediran, S. A., & Pratt, R. F. (1999). Substrate specificity of bacterial DD-peptidases (penicillin-binding proteins). Biochemistry, 38(42), 14006-14015. [Link]

Sources

- 1. CAS 2672-88-0: β-Alanylglycine | CymitQuimica [cymitquimica.com]

- 2. Molecular Identification of Carnosine Synthase as ATP-grasp Domain-containing Protein 1 (ATPGD1) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Absence of endogenous carnosine synthesis does not increase protein carbonylation and advanced lipoxidation end products in brain, kidney or muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Possible Roles of β-alanine and L-carnosine in Anti-aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring the Role of Glycine Metabolism in Coronary Artery Disease: Insights from Human Genetics and Mouse Models [mdpi.com]

- 8. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. HPLC Tech Tip: Approach to Peptide Analysis | Phenomenex [phenomenex.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. hplc.eu [hplc.eu]

- 13. biovera.com.au [biovera.com.au]

- 14. Mass spectrometric peptide sequencing: cyclochlorotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Mass spectrometry of lens crystallins: bovine beta-crystallins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A reproducible and high-throughput HPLC/MS method to separate sarcosine from α- and β-alanine and to quantify sarcosine in human serum and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Multiresidue analysis of beta-agonists in bovine and porcine urine, feed and hair using liquid chromatography electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Carnosinases, Their Substrates and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Metabolism and Degradation of beta-Alanylglycine

Abstract

This technical guide provides a comprehensive overview of the metabolic pathways involved in the degradation of the dipeptide beta-alanylglycine. Designed for researchers, scientists, and professionals in drug development, this document details the enzymatic hydrolysis of beta-alanylglycine into its constituent amino acids, beta-alanine and glycine, and the subsequent catabolic fates of these molecules. We will explore the key enzymes, metabolic intermediates, and final degradation products. Furthermore, this guide presents a detailed, field-proven methodology for the quantification of beta-alanylglycine and its metabolites in biological matrices using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), complete with insights into experimental design and data interpretation.

Introduction: The Biological Context of beta-Alanyl Dipeptides

Dipeptides, the simplest form of peptides, play multifaceted roles in cellular metabolism, signaling, and nutrition. beta-Alanyl dipeptides, characterized by the presence of the non-proteinogenic amino acid beta-alanine, are of particular interest due to their biological activities. While much of the research has focused on carnosine (beta-alanyl-L-histidine) for its buffering and antioxidant properties, other beta-alanyl dipeptides like beta-alanylglycine are present in various biological systems.[1] Understanding the metabolic fate of beta-alanylglycine is crucial for elucidating its physiological roles and for the development of therapeutics that may target dipeptide metabolism. This guide will systematically dissect the degradation of beta-alanylglycine, providing a foundational understanding for further research.

The Catabolic Pathway of beta-Alanylglycine

The degradation of beta-alanylglycine is a two-stage process:

-

Hydrolysis: The initial step involves the cleavage of the peptide bond linking beta-alanine and glycine.

-

Amino Acid Catabolism: The resulting free beta-alanine and glycine are then catabolized through distinct metabolic pathways.

Stage 1: Enzymatic Hydrolysis of beta-Alanylglycine

While specific enzymes dedicated to beta-alanylglycine hydrolysis are not extensively characterized, it is widely accepted that non-specific dipeptidases are responsible for this process. A key candidate is the Cytosolic non-specific dipeptidase (CNDP2) , also known as carnosinase 2.[2][3] CNDP2 is a metallopeptidase with broad substrate specificity, capable of hydrolyzing a variety of dipeptides.[2][4] Its ubiquitous expression in human tissues suggests a general role in dipeptide metabolism.[5]

The hydrolysis of beta-alanylglycine yields its two constituent amino acids: beta-alanine and glycine .

The primary route for glycine catabolism in vertebrates is the glycine cleavage system (GCS) , a multi-enzyme complex located in the inner mitochondrial membrane. [6][7]The GCS catalyzes the oxidative decarboxylation of glycine to produce carbon dioxide, ammonia, and a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. [8] The GCS consists of four protein components:

-

P-protein (GLDC): A pyridoxal phosphate-dependent glycine decarboxylase.

-

H-protein (GCSH): A lipoic acid-containing carrier protein.

-

T-protein (AMT): An aminomethyltransferase.

-

L-protein (DLD): A dihydrolipoamide dehydrogenase. [7] The overall reaction is as follows: Glycine + Tetrahydrofolate + NAD⁺ ⇌ 5,10-Methylene-tetrahydrofolate + CO₂ + NH₃ + NADH + H⁺ [6] The products of the glycine cleavage system have significant metabolic fates:

-

5,10-Methylene-tetrahydrofolate: A key donor of one-carbon units for the biosynthesis of purines, thymidylate, and methionine. [8]* Ammonia: Can be incorporated into the urea cycle for excretion.

-

NADH: Enters the electron transport chain for ATP production.

Experimental Analysis of beta-Alanylglycine and its Metabolites

The accurate quantification of beta-alanylglycine, beta-alanine, and glycine in biological samples is essential for studying their metabolism. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity, specificity, and throughput. [9][10]

Rationale for UPLC-MS/MS

-

Sensitivity: UPLC-MS/MS can detect and quantify low concentrations of analytes, which is crucial as dipeptides and amino acids can be present at varying levels in biological fluids and tissues. [11]* Specificity: The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) allows for the highly specific detection of target analytes, minimizing interference from the complex biological matrix. [9]* Versatility: This method can be adapted to simultaneously measure a wide range of dipeptides and amino acids in a single analytical run. [10]* No Derivatization Required: Modern UPLC-MS/MS methods can directly analyze these polar compounds, avoiding time-consuming and potentially error-prone derivatization steps. [9]

Detailed Experimental Protocol

This protocol provides a representative method for the analysis of beta-alanylglycine, beta-alanine, and glycine in human plasma.

-

beta-Alanylglycine, beta-alanine, glycine analytical standards

-

Stable isotope-labeled internal standards (e.g., ¹³C,¹⁵N-glycine, D₄-beta-alanine)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (control)

The primary goal of sample preparation is to remove proteins that can interfere with the analysis and damage the UPLC system.

-

Thaw Plasma: Thaw frozen plasma samples on ice.

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing the internal standards. [12]This high ratio of organic solvent effectively precipitates plasma proteins.

-

Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant and transfer it to a new microcentrifuge tube.

-

Dilution (Optional): Depending on the expected concentration of analytes and the sensitivity of the instrument, the supernatant may be diluted with the initial mobile phase.

-

Transfer to Autosampler Vials: Transfer the final sample to autosampler vials for UPLC-MS/MS analysis.

-

UPLC System: A high-pressure binary solvent manager and a temperature-controlled autosampler.

-

Column: A reversed-phase C18 column (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm) is suitable for separating these polar analytes. [12]* Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Elution: A gradient from low to high organic phase is used to elute the analytes. A typical gradient might start at 2% B, ramp up to 98% B, and then re-equilibrate at 2% B.

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Data Acquisition: Selected Reaction Monitoring (SRM). The specific precursor and product ion transitions for each analyte and internal standard must be optimized.

-

Peak Integration: Integrate the chromatographic peaks for each analyte and internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the analytical standards. A linear regression with 1/x weighting is typically used.

-

Concentration Calculation: Determine the concentration of the analytes in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

The following table provides representative SRM transitions for the target analytes. These values should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| beta-Alanylglycine | 147.1 | 72.1 |

| beta-Alanine | 90.1 | 44.1 |

| Glycine | 76.1 | 30.0 |

| D₄-beta-Alanine (IS) | 94.1 | 48.1 |

| ¹³C,¹⁵N-Glycine (IS) | 78.1 | 31.0 |

Conclusion

The metabolism of beta-alanylglycine is a fundamental biochemical process that begins with its hydrolysis into beta-alanine and glycine by non-specific dipeptidases. These constituent amino acids are then channeled into distinct and well-characterized catabolic pathways, ultimately contributing to central carbon metabolism. The in-depth understanding of these pathways, coupled with robust analytical methodologies like UPLC-MS/MS, provides a powerful framework for researchers and drug development professionals to investigate the physiological roles of beta-alanyl dipeptides and to explore their therapeutic potential. The protocols and insights provided in this guide serve as a valuable resource for advancing our knowledge in this important area of metabolic research.

References

-

A toolset to study functions of Cytosolic non-specific dipeptidase 2 (CNDP2) using Drosophila as a model organism. (2019). National Institutes of Health. [Link]

-

beta-Alanine—pyruvate transaminase. (n.d.). Wikipedia. [Link]

-

beta-Alanyl peptide synthesis by Streptomyces S9 aminopeptidase. (2010). PubMed. [Link]

-

Drawing graphs with dot. (2015). Graphviz. [Link]

-

Malonate-semialdehyde dehydrogenase. (n.d.). Wikipedia. [Link]

-

Folding and function in α/β-peptides: Targets and therapeutic applications. (2014). National Institutes of Health. [Link]

-

Glycine cleavage system. (n.d.). Wikipedia. [Link]

-

beta-Alanine metabolism Pathway Map. (n.d.). Bio-Rad. [Link]

-

beta-Peptide. (n.d.). Bionity. [Link]

-

13-Minute, Comprehensive, Direct LC-MS/MS Analysis of Amino Acids in Plasma. (2021). ResearchGate. [Link]

-

Simple Graph. (n.d.). GraphViz Examples and Tutorial. [Link]

-

CNDP2 - Cytosolic non-specific dipeptidase - Homo sapiens (Human). (n.d.). UniProt. [Link]

-

Malonate-semialdehyde dehydrogenase (acetylating). (n.d.). Grokipedia. [Link]

-

Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. (2019). YouTube. [Link]

-

CNDP2 Gene. (n.d.). Ma'ayan Lab – Computational Systems Biology. [Link]

-

Bacterial beta-peptidyl aminopeptidases: on the hydrolytic degradation of beta-peptides. (2007). PubMed. [Link]

-

Mammalian Methylmalonate-Semialdehyde Dehydrogenase. (2000). National Institutes of Health. [Link]

-

User Guide. (n.d.). graphviz 0.21 documentation. [Link]

-

Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. (n.d.). NorthEast BioLab. [Link]

-

Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. (2000). PubMed. [Link]

-

Excessive excretion of beta-alanine and of 3-hydroxypropionic, R- and S-3-aminoisobutyric, R- and S-3-hydroxyisobutyric and S-2-(hydroxymethyl)butyric acids probably due to a defect in the metabolism of the corresponding malonic semialdehydes. (1985). PubMed. [Link]

-

Alanine transaminase. (n.d.). Wikipedia. [Link]

-

Glycine cleavage system. (n.d.). Grokipedia. [Link]

-

Design and synthesis of beta-peptides with biological activity. (2008). PubMed. [Link]

-

Cytosol nonspecific dipeptidase. (n.d.). Grokipedia. [Link]

-

Malonate-semialdehyde dehydrogenase (acetylating). (n.d.). Wikipedia. [Link]

-

Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.). Waters. [Link]

-

Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. (2000). ResearchGate. [Link]

-

Biological Function of Antimicrobial Peptides on Suppressing Pathogens and Improving Host Immunity. (2022). MDPI. [Link]

-

Alanine and aspartate aminotransferase and glutamine-cycling pathway: Their roles in pathogenesis of metabolic syndrome. (2012). ResearchGate. [Link]

-

Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS. (2020). National Institutes of Health. [Link]

-

Pepsin Hydrolysis of Orange By-Products for the Production of Bioactive Peptides with Gastrointestinal Resistant Properties. (2022). MDPI. [Link]

-

Cytosolic nonspecific dipeptidase 2 (CNDP2) is highly expressed in... (n.d.). ResearchGate. [Link]

-

ALDH6A1 - Methylmalonate-semialdehyde/malonate-semialdehyde dehydrogenase [acylating], mitochondrial - Homo sapiens (Human). (n.d.). UniProt. [Link]

-

omxGraphviz help (making path diagrams). (2011). OpenMx. [Link]

-

Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia. (2000). J-Stage. [Link]

-

Peptide bonds: Formation and cleavage. (n.d.). Khan Academy. [Link]

-

Hydrolysis of alphas1- And Beta-Casein-Derived Peptides With a Broad Specificity Aminopeptidase and Proline Specific Aminopeptidases From Lactococcus Lactis Subsp. Cremoris AM2. (1999). PubMed. [Link]

-

Dot Language Graphviz. (n.d.). YouTube. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. A toolset to study functions of Cytosolic non-specific dipeptidase 2 (CNDP2) using Drosophila as a model organism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. Gene - CNDP2 [maayanlab.cloud]

- 5. uniprot.org [uniprot.org]

- 6. Glycine cleavage system - Wikipedia [en.wikipedia.org]

- 7. grokipedia.com [grokipedia.com]

- 8. Glycine cleavage system: reaction mechanism, physiological significance, and hyperglycinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. nebiolab.com [nebiolab.com]

- 12. Simultaneous determination of five essential amino acids in plasma of Hyperlipidemic subjects by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Beta-Alanine: A Duality in Neuronal Signaling - Neurotransmitter or Neuromodulator?

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The classification of endogenous molecules within the central nervous system (CNS) is a cornerstone of neuropharmacology and drug development. While classical neurotransmitters are well-defined, a growing number of neuroactive substances exhibit more nuanced roles, blurring the lines between direct information transmission and the modulation of synaptic activity. This guide delves into the current scientific understanding of beta-alanine, the neuroactive component of the dipeptide beta-alanylglycine, and critically evaluates the evidence supporting its classification as a neurotransmitter versus a neuromodulator. While beta-alanylglycine itself has not been a primary focus of neurochemical research, its constituent amino acid, beta-alanine, has garnered significant attention for its diverse interactions with neuronal receptors and its fulfillment of several classical neurotransmitter criteria. This document will synthesize the existing literature on the synthesis, degradation, and receptor pharmacology of beta-alanine, providing a comprehensive framework for researchers exploring its therapeutic potential.

Introduction: The Evolving Landscape of Neuronal Communication

The traditional definition of a neurotransmitter hinges on a set of well-established criteria: the substance must be synthesized and stored in presynaptic neurons, released in a calcium-dependent manner upon depolarization, and elicit a specific response in the postsynaptic neuron via receptor binding. Neuromodulators, in contrast, often have a more diffuse action, modulating the efficacy of synaptic transmission without directly evoking excitatory or inhibitory postsynaptic potentials.

Initial investigations into the neurochemical roles of various small molecules have often led to a re-evaluation of this binary classification. Beta-alanine, a naturally occurring beta-amino acid, is a prime example of a molecule that challenges these classical definitions.[1] While it is a precursor to the dipeptide carnosine, which is abundant in muscle and brain tissue, free beta-alanine is also present in the CNS and exhibits significant neuroactivity.[2] This guide will navigate the complexities of beta-alanine's neurochemistry, providing a detailed analysis of the evidence that both supports and refutes its classification as a classical neurotransmitter.

The Biochemical Lifecycle of Beta-Alanine in the CNS

A thorough understanding of a molecule's synthesis and degradation pathways is fundamental to elucidating its physiological role.

Biosynthesis of Beta-Alanine

Beta-alanine is not one of the 20 proteinogenic amino acids and is synthesized in the CNS through several metabolic routes. The primary pathways include:

-

Degradation of Uracil: A key pathway for endogenous beta-alanine production is the catabolism of the pyrimidine base uracil. This process involves the sequential action of dihydropyrimidine dehydrogenase, dihydropyrimidinase, and β-ureidopropionase to yield beta-alanine.[3]

-

Decarboxylation of L-Aspartate: In some organisms, L-aspartate can be directly decarboxylated to form beta-alanine, a reaction catalyzed by aspartate 1-decarboxylase. While prominent in prokaryotes, the contribution of this pathway in the mammalian CNS is less clear.[4]

Formation of Beta-Alanylglycine

Once synthesized, beta-alanine can be incorporated into dipeptides. The formation of beta-alanylglycine involves the enzymatic activity of carnosine synthase, which catalyzes the ATP-dependent ligation of beta-alanine and glycine.

Degradation of Beta-Alanine

The primary route for beta-alanine catabolism is through transamination, where the amino group is transferred to α-ketoglutarate to form malonate semialdehyde. This intermediate is then further metabolized to acetyl-CoA, which can enter the citric acid cycle.[5] The degradation of beta-alanylglycine is presumed to be carried out by dipeptidases, such as carnosinase, which would hydrolyze the peptide bond to release free beta-alanine and glycine.

Caption: Metabolic pathways of beta-alanine synthesis and degradation.

Pharmacological Profile: Receptor Interactions of Beta-Alanine

The neuroactive effects of beta-alanine are mediated through its interaction with several key inhibitory neurotransmitter receptors.

Glycine Receptors

Beta-alanine is a well-established agonist at strychnine-sensitive glycine receptors.[6] The activation of these ligand-gated chloride channels leads to an influx of chloride ions, resulting in hyperpolarization of the postsynaptic membrane and subsequent neuronal inhibition. Cross-desensitization experiments have demonstrated that beta-alanine can completely desensitize the glycine response, indicating a shared binding site or mechanism of action.[7]

GABA-A Receptors

Evidence also suggests that beta-alanine can act as a partial agonist at GABA-A receptors.[7] While it only partially reduces GABA-evoked currents, this interaction contributes to its overall inhibitory profile in the CNS. This dual agonism at both glycine and GABA-A receptors highlights the complexity of its pharmacological actions.

GABA-C Receptors

Beta-alanine has also been shown to interact with GABA-C receptors, further expanding its repertoire of inhibitory receptor targets.[8]

Caption: Known receptor targets and cellular effects of beta-alanine.

Weighing the Evidence: Beta-Alanine as a Neurotransmitter

The classification of beta-alanine as a neurotransmitter is a subject of ongoing scientific discussion. Here, we present the arguments for and against this classification.

Evidence Supporting a Neurotransmitter Role

Several lines of evidence align with the classical criteria for a neurotransmitter:

-

Endogenous Presence: Beta-alanine is naturally present in the CNS.[8]

-

Stimulus-Dependent Release: It is released from nervous tissue upon electrical stimulation in a calcium-dependent manner.[8]

-

Receptor-Mediated Action: As detailed above, beta-alanine binds to and activates specific postsynaptic receptors, leading to a physiological response.[7][8]

-

Inhibition of Neuronal Excitability: Its activation of inhibitory receptors leads to a clear reduction in neuronal firing.[8]

Arguments Against a Classical Neurotransmitter Role

Despite the supporting evidence, a key criterion remains unfulfilled:

-

Lack of Specific Neurons: To date, no distinct population of "beta-alaninergic" neurons has been identified.[8][9] This is a significant departure from classical neurotransmitter systems like those for dopamine, serotonin, or GABA, where specific neuronal populations are responsible for their synthesis, storage, and release. The absence of such neurons makes it difficult to definitively classify beta-alanine as a classical neurotransmitter.

A Case for Neuromodulation

Given the lack of specific beta-alaninergic neurons, it is plausible that beta-alanine functions primarily as a neuromodulator. In this capacity, it could be co-released with other neurotransmitters or released from glial cells to diffusely influence the excitability of neuronal circuits. Its ability to interact with multiple receptor types further supports a modulatory role, allowing it to fine-tune synaptic transmission in a context-dependent manner.

Experimental Protocol: Characterizing the Neuroactive Properties of Beta-Alanine using Brain Slice Electrophysiology

To investigate the effects of beta-alanine on neuronal activity, whole-cell patch-clamp recordings from neurons in acute brain slices are a powerful technique.

Objective

To determine the effect of beta-alanine on the membrane potential and synaptic activity of neurons in a specific brain region (e.g., the hippocampus or cortex).

Materials

-

Vibrating microtome

-

Dissection microscope

-

Patch-clamp rig (including amplifier, micromanipulators, and data acquisition system)

-

Borosilicate glass capillaries for patch pipettes

-

Artificial cerebrospinal fluid (aCSF)

-

Intracellular solution

-

Beta-alanine stock solution

Methodology

-

Brain Slice Preparation:

-

Anesthetize and decapitate a rodent according to approved animal care protocols.

-

Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

-

Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 300-400 µm thick).

-

Transfer the slices to a holding chamber containing oxygenated aCSF at room temperature for at least 1 hour to recover.

-

-

Patch-Clamp Recording:

-

Transfer a single slice to the recording chamber on the microscope stage and perfuse with oxygenated aCSF.

-

Pull a patch pipette from a borosilicate glass capillary to a resistance of 3-7 MΩ when filled with intracellular solution.

-

Under visual guidance, approach a neuron in the desired brain region with the patch pipette while applying positive pressure.

-

Form a giga-ohm seal between the pipette tip and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Data Acquisition:

-

Record the resting membrane potential of the neuron.

-

In current-clamp mode, inject current steps to assess the neuron's firing properties.

-

In voltage-clamp mode, hold the neuron at a specific potential to record spontaneous excitatory or inhibitory postsynaptic currents (EPSCs or IPSCs).

-

-

Drug Application:

-

Establish a stable baseline recording.

-

Bath-apply beta-alanine at a known concentration by switching the perfusion solution.

-

Record the changes in resting membrane potential, firing rate, and synaptic currents in the presence of beta-alanine.

-

Wash out the beta-alanine by returning to the control aCSF perfusion and record the recovery.

-

Data Analysis

-

Compare the resting membrane potential and input resistance before, during, and after beta-alanine application.

-

Analyze changes in the frequency and amplitude of spontaneous EPSCs and IPSCs.

-

Construct current-voltage (I-V) plots to determine changes in membrane conductance.

Caption: Experimental workflow for brain slice electrophysiology.

Conclusion: A Neuromodulator with Therapeutic Potential

The available evidence strongly suggests that while beta-alanine fulfills many of the criteria for a neurotransmitter, the absence of specific beta-alaninergic neurons positions it more accurately as a neuromodulator. Its ability to interact with both glycine and GABA receptors allows it to exert a broad inhibitory influence on neuronal circuits. This dual pharmacology makes beta-alanine and its derivatives intriguing candidates for therapeutic development in conditions characterized by neuronal hyperexcitability, such as epilepsy and neuropathic pain. Further research is warranted to fully elucidate the physiological and pathological roles of this versatile neuroactive molecule. The lack of specific research on beta-alanylglycine as a distinct neuroactive entity suggests that future investigations should focus on whether this dipeptide serves as a stable precursor to beta-alanine in the CNS or possesses unique pharmacological properties of its own.

References

-

Tiedje, K. E., et al. (2010). Beta-alanine as a small molecule neurotransmitter. Neurochemistry International, 57(3), 177-188. [Link]

-

Jones, E. S., et al. (2022). Alanine as a small molecule neurotransmitter. Journal of Neurochemistry, 181(5), 447-463. [Link]

-

The University of Melbourne. β-Alanine as a small molecule neurotransmitter. Find an Expert. [Link]

-

Jezova, D., et al. (2022). Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment. Nutrients, 14(15), 3073. [Link]

-

Wu, G. (2020). b-Alanine is a structural hybrid between the neurotransmitters glycine and GABA. Amino Acids, 52(6-7), 809-810. [Link]

-

Choquet, D., & Korn, H. (1988). Does beta-alanine activate more than one chloride channel associated receptor?. Neuroscience Letters, 84(3), 329-334. [Link]

-

Bello, M., et al. (2014). Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. PLoS ONE, 9(4), e95051. [Link]

-

Bello, M., et al. (2014). Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. PLoS ONE, 9(4), e95051. [Link]

-

Furman, M. J., et al. (2023). Role of β-Alanine Supplementation on Cognitive Function, Mood, and Physical Function in Older Adults; Double-Blind Randomized Controlled Study. Nutrients, 15(4), 901. [Link]

-

Ostojic, S. M. (2021). Biochemical Mechanisms of Beneficial Effects of Beta-Alanine Supplements on Cognition. Current Pharmaceutical Design, 27(20), 2329-2334. [Link]

-

Zhang, M., et al. (2022). Advances in the synthesis of β-alanine. Frontiers in Bioengineering and Biotechnology, 10, 1042431. [Link]

-

ResearchGate. (2014). Effects of Beta-Alanine Supplementation on Brain Homocarnosine/Carnosine Signal and Cognitive Function: An Exploratory Study. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 239, Beta-Alanine. [Link]

-

Hoffman, J. R., et al. (2018). The Effect of β-Alanine Supplementation on Performance, Cognitive Function and Resiliency in Soldiers. Nutrients, 10(11), 1645. [Link]

-

National Center for Biotechnology Information. β-alanine degradation | Pathway - PubChem. [Link]

-

Trexler, E. T., et al. (2015). International society of sports nutrition position stand: Beta-Alanine. Journal of the International Society of Sports Nutrition, 12, 30. [Link]

-

ResearchGate. (2021). Effect of β-alanine supplementation on carnosine and histidine content in the hippocampus of 14-month-old rats. [Link]

-

Lau, J., et al. (2007). New beta-alanine derivatives are orally available glucagon receptor antagonists. Journal of Medicinal Chemistry, 50(1), 113-128. [Link]

-

News-Medical. (2023). A study of the effects of beta-alanine supplements on soldiers' performance. [Link]

-

Wikipedia. Glycine receptor. [Link]

-

WebMD. Beta-Alanine: Uses and Risks. [Link]

-

American College of Neuropsychopharmacology. Electrophysiology. [Link]

-

Abcam. (2019). Brain slice electrophysiology video protocol. YouTube. [Link]

-

Molecular Devices. Electrophysiology, Patch Clamp Technique, Cardiac Electrophysiology. [Link]

-

De Stasi, A. M., et al. (2015). Real-time Electrophysiology: Using Closed-loop Protocols to Probe Neuronal Dynamics and Beyond. Journal of Visualized Experiments, (100), e52834. [Link]

-

Grigoryan, A. V., et al. (2024). Electrophysiology Methods for Assessing of Neurodegenerative and Post-Traumatic Processes as Applied to Translational Research. International Journal of Molecular Sciences, 25(12), 6393. [Link]

-

Catalyst University. (2019). Exercise Physiology | Beta-Alanine, Carnosine Biosynthesis & Functions. YouTube. [Link]

-

Derave, W., et al. (2010). Muscle carnosine metabolism and beta-alanine supplementation in relation to exercise and training. Sports Medicine, 40(3), 247-263. [Link]

-

Wikipedia. Glucagon-like peptide-1. [Link]

Sources

- 1. Beta-Alanine | C3H7NO2 | CID 239 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Carnosine and Beta-Alanine Supplementation in Human Medicine: Narrative Review and Critical Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Advances in the synthesis of β-alanine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. β-alanine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Glycine receptor - Wikipedia [en.wikipedia.org]

- 7. Does beta-alanine activate more than one chloride channel associated receptor? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Beta-alanine as a small molecule neurotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Research History of beta-Alanylglycine

For Researchers, Scientists, and Drug Development Professionals

Abstract

beta-Alanylglycine (β-Alanylglycine) is a dipeptide composed of β-alanine and glycine, two non-proteinogenic and proteinogenic amino acids, respectively. While often living in the shadow of its more famous structural analog, carnosine (β-alanyl-L-histidine), β-Alanylglycine holds significant interest for its potential physiological roles, including neurotransmission, pH buffering in tissues, and as a building block for more complex biomolecules. This technical guide provides a comprehensive overview of the discovery and history of β-Alanylglycine research, from its probable synthesis in the early 20th century to modern analytical and biochemical investigations. We will delve into the foundational principles of peptide synthesis that enabled its creation, explore its known and putative biological functions, and trace the evolution of analytical techniques used for its study. This guide is intended to be a valuable resource for researchers and professionals in the fields of biochemistry, neuroscience, and drug development, providing both historical context and a forward-looking perspective on this intriguing dipeptide.

The Dawn of Peptide Chemistry: A Foundation for Discovery

The story of β-Alanylglycine is intrinsically linked to the birth of peptide chemistry in the early 20th century. The pioneering work of German chemist Emil Fischer laid the groundwork for the synthesis and understanding of peptides. In 1901, Fischer and his colleague Ernest Fourneau reported the synthesis of the first dipeptide, glycylglycine. This seminal achievement was followed by the development of general methods for peptide synthesis, most notably the use of α-haloacyl halides, which allowed for the stepwise elongation of peptide chains.

While a specific publication heralding the "discovery" of β-Alanylglycine has not been identified in the historical record, its synthesis would have been a logical and achievable extension of Fischer's established methods. The chemical principles for linking a β-amino acid like β-alanine to glycine were well within the grasp of chemists of that era. The existence of thermochemical data for L-alanylglycine published by Huffman and his colleagues in 1942 strongly suggests that β-Alanylglycine had been synthesized and was a known compound well before this time[1].

The early focus of peptide chemistry was on understanding the fundamental nature of proteins, and the synthesis of simple dipeptides like β-Alanylglycine was a crucial step in demonstrating the validity of the peptide bond theory.

From Chemical Curiosity to Biological Significance: Unraveling the Roles of β-Alanylglycine

Initial interest in β-Alanylglycine was likely driven by its structural similarity to other naturally occurring dipeptides, particularly carnosine, which was discovered in meat extract by the Russian biochemist Vladimir Gulewitsch in 1900. Carnosine's presence in high concentrations in muscle and brain tissue hinted at important physiological functions, prompting researchers to investigate related compounds.

A Potential Player in the Central Nervous System

A significant area of research into β-Alanylglycine revolves around its potential role as a neurotransmitter or neuromodulator. This hypothesis is largely based on the known neuroactivity of its constituent amino acid, β-alanine. β-Alanine is a structural hybrid of the inhibitory neurotransmitters glycine and gamma-aminobutyric acid (GABA). Research has shown that β-alanine can act as an agonist at glycine receptors and as a partial agonist at GABA receptors.

Given that β-Alanylglycine can be hydrolyzed to release β-alanine, it is plausible that the dipeptide could serve as a precursor or a transport form of this neuroactive amino acid. Studies have suggested that β-alanine itself may play a role in modulating neuronal excitability and synaptic transmission. Therefore, β-Alanylglycine is a molecule of interest in the study of neurological processes and the development of novel therapeutics targeting these pathways.

Buffering and Antioxidant Potential in Muscle and Other Tissues

The high concentration of the related dipeptide carnosine in skeletal muscle has led to extensive research into its role as a physiological buffer, helping to mitigate the drop in pH during intense exercise. Given its structural similarity, β-Alanylglycine is also being investigated for its potential buffering capacity. While the imidazole ring of histidine in carnosine is the primary contributor to its buffering ability in the physiological pH range, the free amino and carboxyl groups of β-Alanylglycine can also contribute to buffering.

Furthermore, studies on carnosine have revealed its antioxidant properties, including the ability to scavenge reactive oxygen species and chelate pro-oxidant metals[2]. While the antioxidant activity of carnosine is largely attributed to the histidine residue, the potential for β-Alanylglycine to exhibit similar, albeit likely less potent, properties warrants further investigation[3]. A comparative study has suggested that β-alanine itself does not significantly contribute to the antioxidant activity of carnosine, pointing to the crucial role of the histidine moiety[3]. However, the complete dipeptide structure of β-Alanylglycine may confer unique protective properties. A 2023 study comparing L-carnosine and β-alanine in ameliorating hypobaric hypoxia-induced skeletal muscle protein loss found that while both showed protective effects, carnosine was more beneficial[4]. This highlights the importance of the complete dipeptide structure.

The Chemist's Toolkit: Synthesizing β-Alanylglycine

The synthesis of β-Alanylglycine, both historically and in the modern laboratory, relies on the fundamental principles of peptide chemistry: the formation of an amide bond between the carboxyl group of β-alanine and the amino group of glycine.

Early Chemical Synthesis: The Legacy of Fischer